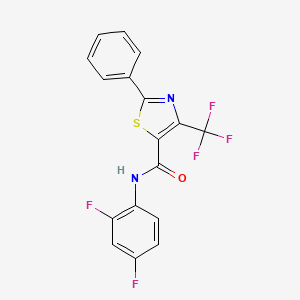

N-(2,4-difluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F5N2OS/c18-10-6-7-12(11(19)8-10)23-15(25)13-14(17(20,21)22)24-16(26-13)9-4-2-1-3-5-9/h1-8H,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPDWAFUJXUGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(S2)C(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F5N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The mode of action of this compound is similar to that of Diflufenican, which is a bleaching action due to the inhibition of carotenoid biosynthesis. This inhibition prevents photosynthesis, leading to plant death.

Biochemical Pathways

The compound affects the carotenoid biosynthesis pathway. Carotenoids are essential for photosynthesis as they absorb light energy for use in the process and protect the chlorophyll from photo-damage. By inhibiting carotenoid biosynthesis, the compound disrupts photosynthesis, leading to the death of the plant.

Pharmacokinetics

Diflufenican, a similar compound, is known to have low solubility in water (<005 mg/l at 25 °C) and is soluble in most organic solvents. It has a low vapour pressure and is stable in air up to its melting point. These properties may influence the bioavailability of the compound.

Result of Action

The result of the compound’s action is the death of the plant. This is achieved by inhibiting carotenoid biosynthesis, which disrupts photosynthesis.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s low solubility in water and stability in air suggest that it may be less effective in wet conditions or environments with high humidity

Biological Activity

N-(2,4-difluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant studies.

- Molecular Formula : C17H9F5N2OS

- Molecular Weight : 384.32 g/mol

- CAS Number : 51549-570

The biological activity of this compound is primarily linked to its interactions with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and inflammation. For instance, it may act on tubulin polymerization pathways, which are crucial for cell division and growth.

- Antioxidant Properties : Preliminary studies indicate that this compound exhibits antioxidant activity, which can mitigate oxidative stress in cells. This activity is significant in the context of cancer therapy, where oxidative stress plays a pivotal role.

Biological Activity Data

| Study Type | Target | Activity | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| In vitro | Tubulin Polymerization | Inhibition | 0.08 - 12.07 | |

| In vitro | Cancer Cell Lines (HeLa) | Cytotoxicity | >50 | |

| In vivo | TNF-a Release (LPS-induced) | Inhibition | 0.283 |

Case Studies

- Cancer Cell Proliferation : A study demonstrated that this compound exhibited cytotoxic effects against HeLa cells. The IC50 values indicated significant inhibition of cell proliferation at low micromolar concentrations.

- Inflammation Models : In models of inflammation induced by lipopolysaccharides (LPS), the compound showed a notable reduction in TNF-a release, suggesting its potential as an anti-inflammatory agent.

- Docking Studies : Molecular docking simulations have indicated that the compound binds effectively to the colchicine site on tubulin, providing insights into its mechanism of action in disrupting microtubule dynamics.

Therapeutic Potential

Given its biological activities, this compound holds promise as a therapeutic agent in:

- Cancer Treatment : Its ability to inhibit tubulin polymerization and induce cytotoxicity in cancer cells positions it as a candidate for further development in oncology.

- Anti-inflammatory Applications : The reduction of pro-inflammatory cytokines suggests potential use in treating inflammatory diseases.

Comparison with Similar Compounds

N-(4-Fluorophenyl)-2-Phenyl-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxamide

4-Methyl-2-(3-Pyridinyl)-N-[3-(Trifluoromethyl)phenyl]-1,3-Thiazole-5-Carboxamide

- Structural Difference : A pyridinyl group replaces the phenyl ring at the 2-position, and a methyl group substitutes the trifluoromethyl group at the 4-position.

2-Chloro-N-(2,4-Dimethylphenyl)-4-Methyl-1,3-Thiazole-5-Carboxamide

- Structural Difference : Chlorine at the 2-position and methyl groups on the phenyl ring.

- Impact : Chlorine increases molecular weight and polarizability, which may influence solubility and pesticidal activity .

Fluorination Patterns

N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)Phenoxy)-3-Pyridinecarboxamide (Diflufenican)

- Structural Difference: A pyridine core with a phenoxy substituent instead of a thiazole.

- Functional Impact : Diflufenican is a commercial herbicide with prolonged soil residual activity due to its trifluoromethyl and difluorophenyl groups, which enhance resistance to degradation. The target compound’s thiazole core may offer distinct mode-of-action advantages in pesticidal applications .

1-[4-(Difluoromethoxy)Phenyl]-5-Methyl-N-[2-(Trifluoromethyl)Phenyl]-1H-1,2,3-Triazole-4-Carboxamide

Nitrothiophene Carboxamides

- Example : N-(4-(3,5-Difluorophenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide.

- Comparison : Despite structural similarity (difluorophenyl and carboxamide groups), the nitrothiophene core exhibits narrower-spectrum antibacterial activity. The target compound’s thiazole ring may broaden bioactivity due to enhanced electron-deficient character .

Preparation Methods

Thiazole Ring Formation

The thiazole scaffold is synthesized via the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with a α-halo ketone or ester. In the case of 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylate, the process begins with the conversion of benzamide to benzothioamide using Lawesson’s Reagent (yield: 82–93%). The thioamide then reacts with ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate under reflux in carbon tetrachloride to form the thiazole ester intermediate. Key parameters include:

Carboxylic Acid Activation

The ethyl ester intermediate is hydrolyzed to the carboxylic acid using aqueous NaOH or HCl, followed by activation to the acyl chloride using oxalyl chloride or thionyl chloride. This step is critical for facilitating the subsequent amidation reaction.

Amidation Strategies

The coupling of the activated carboxylic acid with 2,4-difluoroaniline proceeds via nucleophilic acyl substitution. Two primary methods are employed:

Schotten-Baumann Reaction

The acyl chloride is reacted with 2,4-difluoroaniline in a biphasic system (e.g., CH₂Cl₂ and water) with a base such as diisopropylethylamine to neutralize HCl. This method is advantageous for its simplicity but may require rigorous purification to remove unreacted aniline.

Coupling Reagents

Modern approaches utilize coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in anhydrous DMF. These reagents enhance reaction efficiency, particularly for sterically hindered amines.

Optimization of Reaction Conditions

Solvent Selection

Temperature and Time

Yield Enhancement

- Antioxidants : Addition of L-ascorbic acid prevents oxidation of thioamide intermediates, improving yield by 10–15%.

- Catalysts : p-Toluenesulfonic acid (p-TsOH) accelerates cyclization in ethanol.

Purification and Characterization

Column Chromatography

Crude products are purified using silica gel chromatography with eluents such as ethyl acetate/petroleum ether (1:3 v/v). This effectively separates the target compound from unreacted starting materials and byproducts.

Recrystallization

Recrystallization from 2-propanol or ethanol/water mixtures (1:1 v/v) yields high-purity crystals. For example, analogous compounds exhibit melting points of 466–468 K.

Spectroscopic Data

- IR Spectroscopy : Carboxamide C=O stretch observed at 1650–1680 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 390 (M⁺) for related structures.

- X-ray Crystallography : Confirms thiazole ring geometry and substitution patterns.

Challenges and Side Reactions

Byproduct Formation

Low Yields in Cyclization

Yields for thiazole ring formation rarely exceed 60% due to competing side reactions. Strategies to address this include:

- Slow addition of α-halo carbonyl compounds to thioamides.

- Microwave-assisted synthesis to reduce reaction time.

Industrial-Scale Considerations

Continuous Flow Synthesis

Patents describe continuous processes where intermediates are generated in situ, minimizing isolation steps. For example, mixing thioamide with diethyl disulfide and halogenating agents in a flow reactor improves throughput.

Green Chemistry Approaches

- Solvent recycling : Toluene and acetonitrile are recovered via distillation.

- Catalyst recycling : Immobilized Lawesson’s Reagent on silica gel reduces waste.

Analytical Data Tables

Q & A

Basic: What are the recommended synthetic routes for N-(2,4-difluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Thiazole Core Formation : Condensation of a thiourea derivative with α-bromo ketones under reflux conditions (e.g., ethanol, 80°C) to form the thiazole ring.

Carboxamide Coupling : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to attach the 2,4-difluorophenylamine moiety to the thiazole-5-carboxylic acid intermediate.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMSO/water) to isolate the final product.

Key Considerations : Control reaction pH (<7) to avoid decomposition of trifluoromethyl groups. Monitor intermediates via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.1–8.3 ppm) and trifluoromethyl singlet (δ ~4.1 ppm).

- ¹³C NMR : Confirm carbonyl (δ ~165 ppm) and CF₃ (δ ~120 ppm, quartets due to J₃ coupling).

Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error.

X-ray Crystallography : Resolve crystal structure using SHELXL (space group P2₁/c) for absolute configuration confirmation .

Advanced: How can computational modeling predict the biological target interactions of this compound?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases) with a grid box centered on catalytic sites.

MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).

Free Energy Calculations : MM-PBSA/GBSA to estimate ΔGbinding. Validate with experimental IC₅₀ values from kinase inhibition assays .

Advanced: What strategies optimize the compound’s solubility without compromising activity?

Methodological Answer:

Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl ester) at the carboxamide group, which metabolize in vivo to the active form .

Co-Solvent Systems : Use DMSO/PEG-400 (1:4) for in vitro assays.

Salt Formation : Explore hydrochloride or sodium salts via pH-controlled crystallization (e.g., pH 4–5 for HCl salts) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Orthogonal Assays : Cross-validate using fluorescence polarization (binding) and cell viability (functional) assays.

Purity Reassessment : Re-analyze batches via HPLC (≥95% purity; C18 column, acetonitrile/water gradient).

Cell Line Variability : Test in multiple lines (e.g., HEK293 vs. HeLa) to rule out context-dependent effects .

Advanced: What are the key considerations in designing SAR studies for this compound?

Methodological Answer:

Substituent Effects : Replace trifluoromethyl with methyl/chlorine to assess steric/electronic impacts (retain IC₅₀ <100 nM).

Bioisosteres : Test thiazole vs. oxazole rings for metabolic stability (CYP450 profiling).

Assay Conditions : Use standardized ATP concentrations (1 mM) in kinase assays to minimize variability .

Basic: How to assess the purity of this compound post-synthesis?

Methodological Answer:

HPLC : C18 column, 254 nm UV detection; retention time ~8.2 min (acetonitrile/water 70:30).

Elemental Analysis : Ensure C, H, N, S values within ±0.3% of theoretical.

Melting Point : Confirm sharp mp ~215–217°C (Kofler block) .

Advanced: What are the challenges in crystallizing this compound for X-ray analysis?

Methodological Answer:

Crystal Growth : Use slow evaporation (acetone/chloroform 1:1) with seeding.

Cryoprotection : Soak crystals in 25% glycerol before flash-freezing (100 K).

Data Collection : Resolve disorder in the trifluoromethyl group using SHELXL’s PART instructions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.